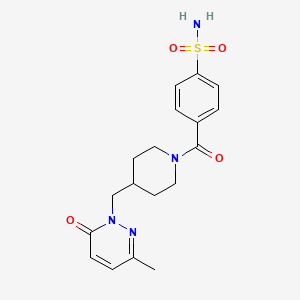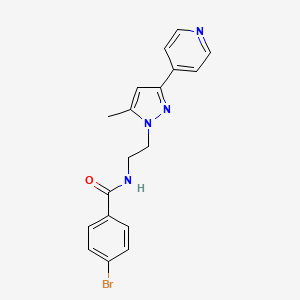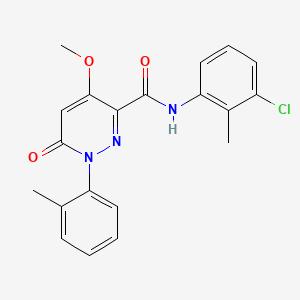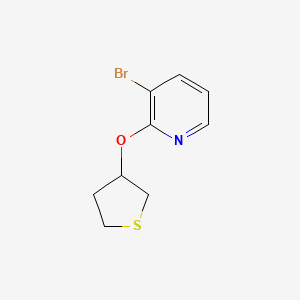
4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Benzenesulfonamides have been extensively studied due to their role as inhibitors of carbonic anhydrases, enzymes that are involved in various physiological processes such as respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the condensation of sulfonamides with various heterocyclic and aromatic compounds. For instance, substituted pyrrolidines and piperidines have been synthesized using superacid HF/SbF5 chemistry, indicating the use of strong acids and fluorinating agents in the synthesis process . Another approach includes the condensation of pyridine-4-carboxaldehyde and sulfadiazine, followed by characterization with spectroscopic methods such as FTIR, 1H NMR, and UV-Visible spectroscopy . These methods suggest that the synthesis of the compound would likely involve similar techniques, possibly incorporating a piperidine moiety and a pyridazinyl group into the benzenesulfonamide framework.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound was determined, revealing π–π interactions and hydrogen-bonding interactions that form a three-dimensional network . The molecular structure of the compound would likely exhibit similar interactions, contributing to its stability and potential biological activity.
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including reactions with nucleophiles such as morpholine, ammonia, and piperidine . These reactions can lead to the formation of ureido benzenesulfonamides with triazinyl moieties, which have shown potent inhibition of carbonic anhydrase isoforms. The compound may also be amenable to such reactions, potentially enhancing its activity as a carbonic anhydrase inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be predicted using computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) . These properties include absorption spectra, NMR chemical shifts, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The compound would likely have similar properties, which could be computationally predicted and experimentally verified. Additionally, the antimicrobial activity of some benzenesulfonamide derivatives has been studied, indicating that the compound may also possess such activities .
Eigenschaften
IUPAC Name |
4-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-2-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-3-5-16(6-4-15)27(19,25)26/h2-7,14H,8-12H2,1H3,(H2,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNABRZNFWIZHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3-methyl-6-oxopyridazin-1(6H)-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(Methoxycarbonyl)furan-2-yl]methyl}sulfanyl)benzoic acid](/img/structure/B3003980.png)


![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003985.png)


![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003991.png)
![1-[2-(2-Phenylethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B3003992.png)
![N-(2-chlorophenyl)-2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3003996.png)

![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,4-difluorobenzenecarboxamide](/img/structure/B3003998.png)
![4-(benzylamino)-N-(3-methoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3003999.png)
![6-Methyl-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3004000.png)
